

# Physicochemical properties and solubility of ADB-CHMINACA

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## Compound of Interest

Compound Name: Adb-chminaca

Cat. No.: B592636

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An In-depth Technical Guide on the Physicochemical Properties and Solubility of **ADB-CHMINACA**

## Introduction

**ADB-CHMINACA**, also known as MAB-CHMINACA, is a potent synthetic cannabinoid that belongs to the indazole-3-carboxamide class.<sup>[1]</sup> It is a potent agonist of the CB1 receptor, with a binding affinity ( $K_i$ ) of 0.289 nM.<sup>[2]</sup> This compound was first described in a 2009 patent by Pfizer as a potential analgesic medication.<sup>[1][2]</sup> Since its emergence in the illicit drug market, it has been identified in various seized materials, often in herbal mixtures.<sup>[1]</sup> This guide provides a comprehensive overview of the physicochemical properties and solubility of **ADB-CHMINACA**, intended for researchers, scientists, and drug development professionals.

## Physicochemical Properties

**ADB-CHMINACA** is a white solid in its pure form.<sup>[1]</sup> Its chemical structure features an indazole core, a common feature in many synthetic cannabinoids.<sup>[1]</sup> The molecule contains a stereocenter, leading to the existence of (R) and (S) enantiomers.<sup>[1]</sup> The (S)-enantiomer is the one typically synthesized and encountered.<sup>[1]</sup>

Table 1: Physicochemical Properties of **ADB-CHMINACA**

Property	Value	Reference
Molecular Formula	C21H30N4O2	[1][2][3][4]
Molecular Weight	370.49 g/mol	[1][2][3][4]
Melting Point	141.5°C	[1][5]
Appearance	White solid	[1]
CAS Number (Racemate)	1863065-92-2	[1]
CAS Number ((S)-enantiomer)	1185887-13-1	[1]
IUPAC Name	N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)indazole-3-carboxamide	[4]

## Solubility

The solubility of **ADB-CHMINACA** has been determined in various organic and aqueous solvents. It is poorly soluble in water but shows good solubility in several common organic solvents.[1][5]

Table 2: Solubility of **ADB-CHMINACA**

Solvent	Solubility	Reference
Water	Poorly soluble	[1][5]
Dichloromethane (DCM)	Soluble	[1]
Methanol (MeOH)	Soluble	[1]
Ethanol	Approximately 1 mg/mL	[1][5]
Dimethyl sulfoxide (DMSO)	10 mg/mL	[1][5]
Dimethylformamide (DMF)	5 mg/mL	[1][5]

## Experimental Protocols

Detailed experimental protocols for the initial determination of the physicochemical properties of **ADB-CHMINACA** are not extensively published. However, standard analytical techniques are employed for the characterization of synthetic cannabinoids.

### Melting Point Determination

The melting point of a compound is a crucial physical property for its identification and purity assessment. A standard method for determining the melting point involves using a melting point apparatus.

- **Sample Preparation:** A small amount of the purified **ADB-CHMINACA** solid is placed into a capillary tube, which is then sealed at one end.
- **Apparatus Setup:** The capillary tube is placed in the heating block of a melting point apparatus.
- **Heating and Observation:** The sample is heated at a controlled rate. The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow. The reported melting point for **ADB-CHMINACA** is 141.5°C.<sup>[1]</sup>

### Solubility Testing

Solubility is determined by adding a known amount of the solute (**ADB-CHMINACA**) to a known volume of a solvent and observing the point at which no more solute dissolves.

- **Solvent Selection:** A range of solvents, including water, alcohols, and polar aprotic solvents, are chosen.
- **Sample Preparation:** A saturated solution of **ADB-CHMINACA** is prepared in each solvent at a specific temperature (e.g., room temperature).
- **Quantification:** The concentration of the dissolved **ADB-CHMINACA** in the saturated solution is determined using an analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). This provides a quantitative measure of solubility (e.g., in mg/mL).

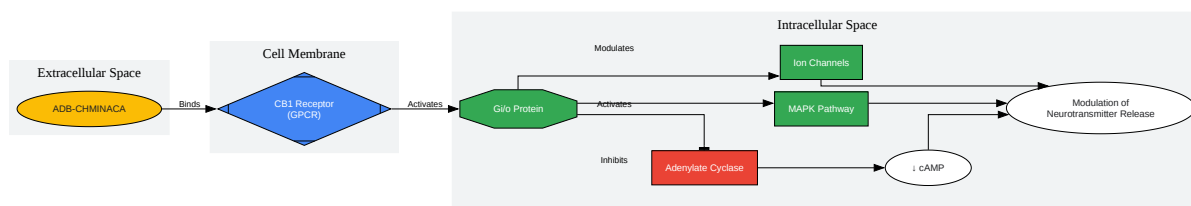
## Structural Elucidation and Identification

A combination of spectroscopic techniques is used to confirm the chemical structure of **ADB-CHMINACA**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are used to determine the connectivity of atoms in the molecule. The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the molecular structure.[1][6]
- Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight and fragmentation pattern of the compound.[1] High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition.[7]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the amide and carbonyl groups.

## Pharmacological Signaling Pathway

**ADB-CHMINACA** is a potent full agonist at both the CB1 and CB2 cannabinoid receptors.[8] Its high affinity for the CB1 receptor is responsible for its psychoactive effects. The binding of **ADB-CHMINACA** to the CB1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the modulation of various cellular processes.

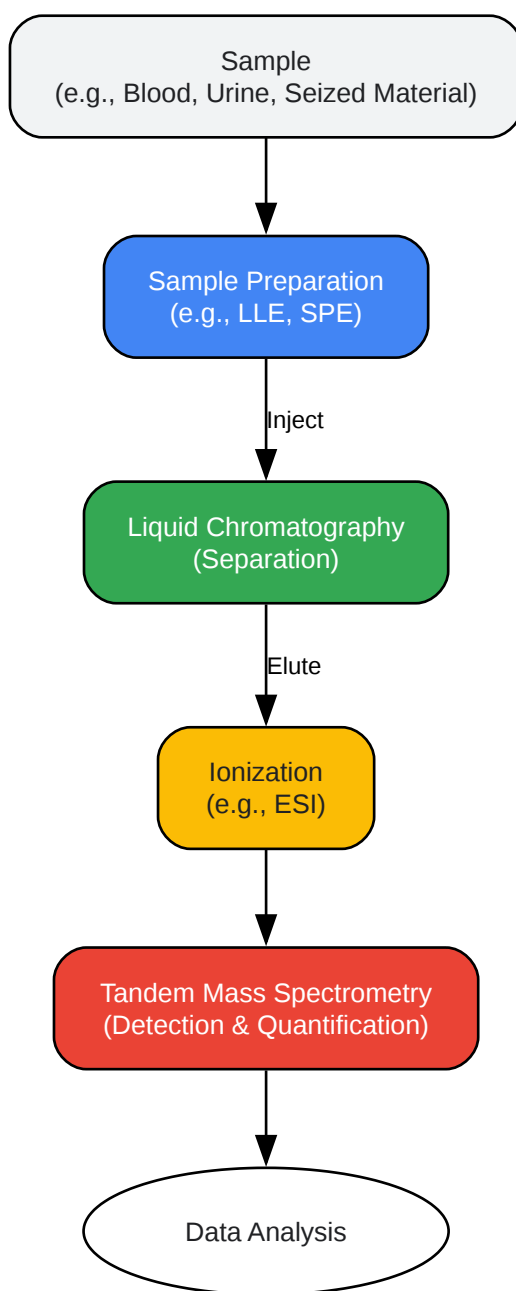


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Caption: Signaling pathway of **ADB-CHMINACA** via the CB1 receptor.

## Analytical Workflow

The detection and quantification of **ADB-CHMINACA** in biological and seized samples typically involve chromatographic methods coupled with mass spectrometry. A general workflow for the analysis of **ADB-CHMINACA** using LC-MS/MS is outlined below.



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Caption: General workflow for the analysis of **ADB-CHMINACA** by LC-MS/MS.

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